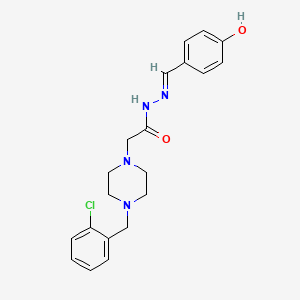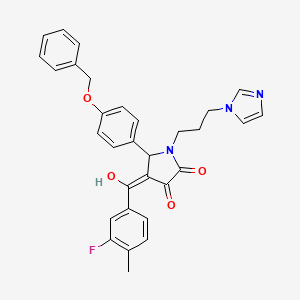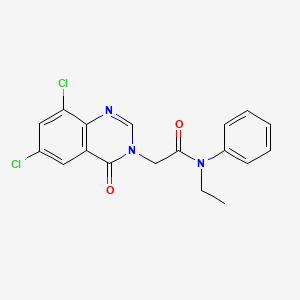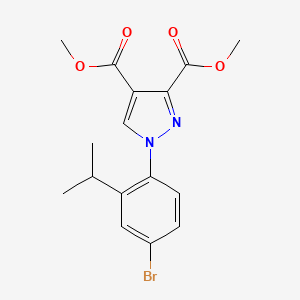
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(4-hydroxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 4-hydroxybenzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.
Synthesis of Acetohydrazide: Acetohydrazide is synthesized by reacting hydrazine hydrate with acetic anhydride.
Condensation Reaction: The final step involves the condensation of 4-(2-chlorobenzyl)-1-piperazine with acetohydrazide in the presence of 4-hydroxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetohydrazide moiety, potentially yielding alcohol derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the hydroxybenzylidene moiety may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(2-Bromobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide
- 2-(4-(2-Fluorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide
- 2-(4-(2-Methylbenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide
Uniqueness
The presence of the 2-chlorobenzyl group in 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its bromine or fluorine analogs. Additionally, the hydroxybenzylidene moiety enhances its potential for hydrogen bonding and other interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C20H23ClN4O2 |
|---|---|
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23ClN4O2/c21-19-4-2-1-3-17(19)14-24-9-11-25(12-10-24)15-20(27)23-22-13-16-5-7-18(26)8-6-16/h1-8,13,26H,9-12,14-15H2,(H,23,27)/b22-13+ |
Clé InChI |
JFMOCYXCLGRJHN-LPYMAVHISA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)O |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12025926.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12025937.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025940.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12025943.png)
![(2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12025950.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12025963.png)
![(5Z)-3-[(2-chlorophenyl)methyl]-5-(2H-chromen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12025964.png)


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B12025975.png)
